REACTION_SMILES
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[CH3:1][O:2][CH2:3][c:4]1[cH:5][cH:6][c:7]([NH:11][C:12](=[O:13])[C:14]([CH3:15])([CH3:16])[CH3:17])[n:8][c:9]1[CH3:10].[Na+:19].[OH-:18]>>[CH3:1][O:2][CH2:3][c:4]1[cH:5][cH:6][c:7]([NH2:11])[n:8][c:9]1[CH3:10]
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Name
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Type
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product
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Smiles
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COCc1ccc(N)nc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |